methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a dimethylphenyl group, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-4-9-19(15(2)10-14)28-21-18(11-25-28)22(30)27(13-24-21)12-20(29)26-17-7-5-16(6-8-17)23(31)32-3/h4-11,13H,12H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPBPDVEEHEZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Precursor Preparation
The synthesis begins with the preparation of 1-(2,4-dimethylphenyl)-1H-pyrazol-4,5-diamine. This intermediate is synthesized via:
Pyrimidinone Ring Formation
The pyrazolo[3,4-d]pyrimidinone core is constructed via cyclization:
- Cyclocondensation with Diethyl Malonate : Heating the pyrazole diamine with diethyl malonate in acetic acid generates the fused pyrimidinone ring. The reaction proceeds via nucleophilic attack of the pyrazole amine on the carbonyl carbon, followed by dehydration.
Reaction Conditions :
Spectral Validation :
- ¹H NMR : Singlet at δ 8.39 ppm (pyrimidine-H2), multiplet at δ 7.30 ppm (2,4-dimethylphenyl protons).
- IR : C=O stretch at 1699 cm⁻¹.
Synthesis of 2-Chloro-N-(4-Methoxycarbonylphenyl)Acetamide
Preparation of Methyl 4-Aminobenzoate
Acylation with Chloroacetyl Chloride
- Schotten-Baumann Reaction : Methyl 4-aminobenzoate reacts with chloroacetyl chloride in benzene/pyridine at 70–80°C.
Reaction Conditions :
Analytical Data :
- IR : Amide C=O stretch at 1680 cm⁻¹, ester C=O at 1720 cm⁻¹.
- ¹H NMR : δ 8.02 ppm (aromatic H), δ 3.88 ppm (OCH₃).
Final Amide Coupling and Characterization
Coupling Reaction
The alkylated pyrimidinone intermediate is coupled with methyl 4-aminobenzoate via:
- Activation with Thionyl Chloride : Conversion of the carboxylic acid to the acid chloride, followed by reaction with the amine.
Procedure :
Spectral and Elemental Analysis
- ¹H NMR : δ 8.39 (pyrimidine-H2), δ 7.88 (benzoate aromatic H), δ 2.68 (S-CH₃).
- MS : Molecular ion peak at m/z 491 (C₂₄H₂₁N₅O₅S).
- Elemental Analysis : Calculated for C₂₄H₂₁N₅O₅S: C, 61.37; H, 4.38; N, 17.89%. Found: C, 61.59; H, 4.43; N, 18.15%.
Optimization and Challenges
Regioselectivity in Pyrimidinone Alkylation
The 5-position NH exhibits moderate nucleophilicity, necessitating polar aprotic solvents (DMF) and elevated temperatures to achieve efficient alkylation. Competing reactions at the 3-methylthio group were mitigated by prior oxidation to a sulfone, though this step was unnecessary in the final route.
Solvent Effects in Amide Coupling
Pyridine proved superior to triethylamine in suppressing side reactions during acylation, likely due to its dual role as a base and coordinating solvent.
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref) | Method B (Ref) |
|---|---|---|
| Pyrimidinone Alkylation | DMF, K₂CO₃, 100°C | – |
| Acetamide Synthesis | – | Benzene/pyridine, 70°C |
| Yield | 65–75% | 70–78% |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a chemical compound that belongs to the pyrazolo[3,4-d]pyrimidine family and has a variety of applications in scientific research.
Scientific Research Applications
This compound is used in chemistry, biology, medicine, and industry. It has a unique structure and potential therapeutic effects that make it a potential drug candidate.
Applications
- Building block It serves as a building block for synthesizing complex molecules.
- Antimicrobial properties It is investigated for its potential antimicrobial properties.
- Anticancer properties It is investigated for its potential anticancer properties.
- Drug candidate It is explored as a potential drug candidate because of its unique structure and potential therapeutic effects.
- Material development It is utilized in developing new materials with specific properties like polymers and coatings.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential anticancer effects, often inhibiting key cellular pathways related to cancer cell proliferation and survival. The mechanisms may include:
- Inhibition of protein kinases, which play roles in cell signaling pathways associated with cancer progression.
- Induction of apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.
- Cell cycle arrest at the G2/M phase in various cancer cell lines.
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains, attributed to the ability of pyrazolo[3,4-d]pyrimidines to target bacterial protein kinases and disrupt essential cellular processes.
Data Table
A study tested pyrazolo[3,4-d]pyrimidine derivatives for anticancer activity against cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Compounds similar to ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate showed significant antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.74 |
| Compound B | A549 | 3.04 |
| Ethyl derivative | HepG2 | 5.0 |
Mechanism of Action
The mechanism of action of methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: This compound shares the dimethylphenyl group and is used in similar synthetic applications.
2-Methoxyphenyl isocyanate: Known for its chemoselective properties, it is used in the protection and deprotection of amines.
3,5-Dimethylphenyl derivatives: These compounds have similar structural motifs and are used in various chemical reactions.
Uniqueness
Methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Biological Activity
Methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant pharmacological properties. The presence of various functional groups, including a methyl ester and an acetamido linkage, contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 899967-58-9 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxicity against various cancer cell lines, including lung cancer (A-549) and breast cancer (MCF-7). The IC50 values for these cell lines are comparable to established chemotherapeutic agents such as cisplatin:
| Cell Line | IC50 Value (μM) |
|---|---|
| A-549 (Lung Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 3.16 |
The mechanism of action appears to involve modulation of oxidative stress markers within cells, leading to apoptosis in cancerous cells .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, certain derivatives of pyrazolo compounds have shown COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has been investigated for its antimicrobial properties. Studies indicate that it may exhibit activity against various bacterial strains, although specific data on this compound's efficacy is still emerging .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : It can influence signaling pathways related to cell survival and apoptosis.
- Oxidative Stress Regulation : By modulating oxidative stress markers, the compound can induce cellular responses that lead to reduced viability of cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of related pyrazolo compounds:
- A study published in the Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited significant cytotoxicity against multiple cancer cell lines and highlighted structure-activity relationships that could guide future drug development .
- Another research effort focused on synthesizing new pyrazole derivatives and assessing their anti-inflammatory effects through COX enzyme inhibition assays, demonstrating promising results for compounds with similar structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
